molecular formula C8H13NO2 B055594 3-Morpholin-4-ylbut-3-en-2-one CAS No. 119490-02-7

3-Morpholin-4-ylbut-3-en-2-one

Cat. No.: B055594
CAS No.: 119490-02-7
M. Wt: 155.19 g/mol
InChI Key: YLPHQVMCQPWBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-ylbut-3-en-2-one is a morpholine-substituted enone compound characterized by a conjugated α,β-unsaturated ketone system linked to a morpholine ring. The enone group (C=O conjugated with C=C) imparts reactivity toward nucleophilic additions and cycloadditions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

119490-02-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-morpholin-4-ylbut-3-en-2-one

InChI

InChI=1S/C8H13NO2/c1-7(8(2)10)9-3-5-11-6-4-9/h1,3-6H2,2H3

InChI Key

YLPHQVMCQPWBRY-UHFFFAOYSA-N

SMILES

CC(=O)C(=C)N1CCOCC1

Canonical SMILES

CC(=O)C(=C)N1CCOCC1

Synonyms

3-Buten-2-one, 3-(4-morpholinyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Morpholin-4-ylbut-3-en-2-one with structurally related morpholine derivatives and enone-containing compounds. Key parameters include molecular structure, functional groups, and inferred physicochemical properties.

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-Morpholin-4-ylbut-3-en-2-one C₈H₁₁NO₂ 153.18 g/mol Morpholine, α,β-unsaturated ketone Expected reactivity in Michael additions; moderate polarity due to morpholine .
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea C₁₁H₁₄ClN₃O₂ 267.70 g/mol Morpholine, urea, chloroarene Forms hydrogen-bonded dimers; chair conformation of morpholine .
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one C₁₉H₁₈N₂O₂ 306.36 g/mol Morpholine, indole, benzylidene Extended conjugation enhances UV absorption; potential kinase inhibition activity .
1-Morpholin-4-yl-2-(3-nitro-phenyl)ethanone C₁₂H₁₄N₂O₄ 250.25 g/mol Morpholine, nitroarene, ketone Electron-withdrawing nitro group increases electrophilicity of the ketone .

Structural and Reactivity Comparisons

Morpholine Conformation: In 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea, the morpholine ring adopts a chair conformation, minimizing steric strain and enabling hydrogen bonding via the urea group . In contrast, 3-Morpholin-4-ylbut-3-en-2-one likely features a planar enone system conjugated with the morpholine ring, enhancing resonance stabilization.

Electrophilicity: The α,β-unsaturated ketone in 3-Morpholin-4-ylbut-3-en-2-one is more electrophilic than the simple ketone in 1-Morpholin-4-yl-2-(3-nitro-phenyl)ethanone due to conjugation with the C=C bond. This makes it a superior substrate for nucleophilic additions .

The target compound lacks such extended aromaticity, limiting its bioactivity .

Solubility and Stability :

  • Urea derivatives (e.g., 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea ) exhibit higher water solubility due to hydrogen-bonding capacity, whereas 3-Morpholin-4-ylbut-3-en-2-one is likely soluble in aprotic solvents like DMSO or chloroform .

Research Findings and Limitations

  • Synthetic Utility: Morpholine-substituted enones are understudied compared to their piperidine or pyrrolidine analogs. Their unique electronic profile could enable novel pathways in heterocyclic synthesis .
  • Data Gaps : Experimental data for 3-Morpholin-4-ylbut-3-en-2-one (e.g., melting point, solubility, spectral signatures) are absent in the provided evidence. Properties are inferred from structural analogs .
  • Computational Insights : Molecular modeling (e.g., using SHELX or WinGX) could predict bond lengths and angles, aiding in reactivity studies .

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